(4-Fluoropyridin-3-yl)methanol hydrochloride
Description
(4-Fluoropyridin-3-yl)methanol hydrochloride is a pyridine derivative featuring a fluorine atom at the 4-position and a hydroxymethyl group (-CH2OH) at the 3-position of the pyridine ring, with a hydrochloride salt formulation. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine and the hydrophilicity imparted by the hydroxymethyl group.
Properties
IUPAC Name |
(4-fluoropyridin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJHKCUXCOOXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoropyridine with formaldehyde and a reducing agent to yield (4-Fluoropyridin-3-yl)methanol, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for (4-Fluoropyridin-3-yl)methanol hydrochloride often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoropyridin-3-yl)methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoropyridine-3-carboxylic acid, while reduction could produce 4-fluoropyridin-3-ylmethanol .
Scientific Research Applications
(4-Fluoropyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Fluoropyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The methanol group can also participate in hydrogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (4-Fluoropyridin-3-yl)methanol hydrochloride with structurally related pyridine derivatives:
Key Observations :
- Halogen Effects: Fluorine’s high electronegativity and small atomic radius (compared to chlorine) may lead to stronger hydrogen bonding and altered electronic properties in (4-Fluoropyridin-3-yl)methanol HCl versus its chloro analog .
- Salt Formulation : The hydrochloride salt improves aqueous solubility, a common feature across all compared compounds .
Biological Activity
(4-Fluoropyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C₆H₇ClFNO. It is a derivative of pyridine, known for its diverse applications in chemistry and biology. This compound is particularly interesting due to its unique structure, which enhances its biological activity through specific interactions with molecular targets.
- Molecular Formula : C₆H₇ClFNO
- Molecular Weight : 161.58 g/mol
- CAS Number : 1946021-34-6
Synthesis
The synthesis of this compound typically involves:
- Reaction of 4-fluoropyridine with formaldehyde : This step is followed by reduction to yield (4-Fluoropyridin-3-yl)methanol.
- Formation of hydrochloride salt : The methanol compound is then converted into its hydrochloride form for stability and solubility in biological studies.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom in the pyridine ring enhances binding affinity, while the methanol group can engage in hydrogen bonding, influencing various biochemical pathways.
Applications in Biological Research
- Enzyme Interaction Studies : The compound has been utilized to study enzyme kinetics and metabolic pathways, particularly in relation to potassium channel modulation.
- Therapeutic Potential : Research indicates that derivatives of pyridine, including this compound, may serve as potassium channel inhibitors, which are beneficial in treating conditions like multiple sclerosis and spinal cord injuries .
Study on Potassium Channel Inhibition
A notable study investigated the effects of 4-aminopyridine derivatives, including this compound, on potassium channels. The results demonstrated that these compounds could significantly enhance neuronal conduction by blocking potassium channels exposed due to demyelination. This effect was particularly noted in models simulating multiple sclerosis and traumatic brain injury .
Enzyme Assays
In enzyme assays focused on phosphodiesterase inhibition, this compound exhibited varying degrees of inhibitory activity against different phosphodiesterase isoforms. The compound's structural modifications were correlated with changes in potency, highlighting its potential as a lead compound for further drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (3-Fluoropyridin-4-yl)methanol | Fluorine at different position | Similar enzyme interactions |
| 2-Fluoropyridine | Lacks methanol group | Reduced biological activity |
| 4-Fluorobenzyl alcohol | Benzene ring instead of pyridine | Different interaction profile |
The unique positioning of the fluorine atom and methanol group in this compound contributes to its distinct chemical properties and biological activities compared to similar compounds.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identifies proton environments (e.g., pyridine ring protons at δ 8.3–8.7 ppm, hydroxymethyl group at δ 4.5–4.8 ppm) and carbon shifts influenced by fluorine’s electron-withdrawing effect .
- ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for pyridinyl-F) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 158.1 for the free base) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt, often using SHELXL for refinement .
How does the fluorine substitution at the 4-position of the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced
The 4-fluorine atom activates the pyridine ring toward SNAr by polarizing the C-F bond, making the adjacent carbon electrophilic. This facilitates substitutions at the 2- or 6-positions with amines or thiols. However, steric hindrance from the hydroxymethyl group at the 3-position can reduce reactivity at the 2-position, favoring regioselectivity at the 6-position . Computational studies (DFT) show fluorine’s -I effect lowers the LUMO energy of the ring, enhancing electrophilicity .
What strategies are employed to resolve crystallographic disorder in X-ray structures of fluorinated pyridine derivatives?
Advanced
Crystallographic disorder, common in flexible hydroxymethyl groups, is addressed by:
- Low-temperature data collection (100 K) to reduce thermal motion.
- TWINABS refinement in SHELXL for handling twinned crystals.
- Occupancy refinement for alternative conformations of the hydroxymethyl group.
Fluorine’s strong X-ray scattering improves phase resolution, aiding in accurate electron density mapping .
How can computational modeling predict the binding affinity of this compound to neurological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulates interactions with GABA_A receptors or monoamine oxidases, leveraging fluorine’s hydrophobic and electrostatic properties.
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes, with fluorine enhancing binding via halogen bonds.
- QSAR models : Correlate substituent effects (e.g., fluorine’s Hammett σ value) with inhibitory activity .
What are the common pitfalls in interpreting NMR splitting patterns due to fluorine’s magnetic properties in this compound?
Advanced
Fluorine (I = ½) causes complex splitting in ¹H NMR via ¹H-¹⁹F scalar coupling (²J~10–15 Hz). For example, the hydroxymethyl protons split into doublets of doublets due to coupling with both adjacent protons and fluorine. Use of ¹⁹F-decoupled NMR or 2D HSQC-F experiments clarifies splitting patterns .
What are the solubility properties of this compound in various solvents, and how do they affect purification?
Basic
The hydrochloride salt is highly soluble in polar solvents (water, methanol) but less so in acetone or ethyl acetate. Recrystallization from ethanol/water mixtures (1:3 v/v) yields pure crystals. Solubility in DMSO (~50 mg/mL) facilitates biological assays .
How do steric and electronic factors of the fluoropyridine moiety influence regioselectivity in cross-coupling reactions?
Advanced
The 4-fluorine directs electrophilic attacks to the 2-position via resonance deactivation of the 3- and 5-positions. In Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., XPhos Pd G3) favor coupling at the less-hindered 6-position. Steric maps (calculated using MolSoft) show the hydroxymethyl group at C3 creates a ~120° dihedral angle, blocking access to C2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
